1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane
Description
Chemical Identification and Structural Characteristics
Systematic Nomenclature and CAS Registry Analysis
The systematic name 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane follows IUPAC conventions, denoting two acryloxy groups (-O-CO-CH=CH₂) at positions 1 and 8 of an octane backbone, with remaining hydrogen atoms substituted by fluorine. The prefix "perfluoro" indicates near-complete fluorination, except at the terminal carbons bearing the acryloxy substituents. The CAS Registry Number 127194-99-4 uniquely identifies this compound, distinguishing it from structurally similar fluorinated acrylates such as 1H,1H,8H,8H-perfluoro-3,6-dioxaoctane-1,8-diol (CAS 129301-42-4) or sulfonamide-based derivatives like 2-(N-ethyl-N-(perfluorooctylsulfonyl)amino)ethyl acrylate (CAS 423-82-5).
Molecular Architecture and Fluorocarbon Chain Configuration
The molecular formula of 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane is C₁₄H₁₀F₁₆O₄ , derived from:
- A central perfluorooctane chain (C₈F₁₆H₄), where six internal carbons are fully fluorinated (CF₂ groups), while the terminal carbons (positions 1 and 8) retain two hydrogen atoms each.
- Two acryloxy groups (C₃H₃O₂) bonded via ether linkages to the terminal fluorinated carbons.
The fluorocarbon chain adopts a linear conformation, minimizing steric hindrance and maximizing intermolecular fluorine-fluorine interactions. This configuration confers exceptional thermal stability (decomposition >300°C) and chemical resistance, while the acryloxy termini enable radical-initiated polymerization. The electron-withdrawing nature of fluorine atoms stabilizes the adjacent acrylate groups, enhancing reactivity in copolymerization reactions.
Comparative Analysis with Related Perfluoroalkyl Acrylates
The structural uniqueness of 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane becomes evident when contrasted with analogous fluorinated acrylates:
Key distinctions include:
- Functionality : Unlike diol or sulfonamide derivatives, the dual acryloxy groups in 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane facilitate crosslinking, forming densely networked polymers.
- Chain Length : Shorter fluorocarbon chains (e.g., C₆ in ) reduce thermal stability, while longer chains (e.g., C₁₀ in ) increase crystallinity, potentially compromising mechanical flexibility.
- Reactivity : The absence of heteroatoms (e.g., sulfur in ) within the fluorocarbon segment minimizes side reactions during polymerization, ensuring controlled curing processes.
Properties
Molecular Formula |
C14H10F12O4 |
|---|---|
Molecular Weight |
470.21 g/mol |
IUPAC Name |
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-8-prop-2-enoyloxyoctyl) prop-2-enoate |
InChI |
InChI=1S/C14H10F12O4/c1-3-7(27)29-5-9(15,16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)6-30-8(28)4-2/h3-4H,1-2,5-6H2 |
InChI Key |
DAEZWHGSBZFTGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Esterification with Acrylic Acid or Acrylic Acid Derivatives
- Starting Materials: The perfluorinated diol (1,8-dihydroxy-perfluorooctane) serves as the substrate.
- Reagents: Acrylic acid, acrylic acid chloride, or acrylic acid anhydride are used to introduce the acryloxy groups.
- Catalysts and Bases: Organic amines such as triethylamine, tributylamine, pyridine, or dimethylaminopyridine act as bases to scavenge the acid generated during esterification. Inorganic bases like sodium hydroxide or potassium carbonate may also be used.
- Polymerization Inhibitors: Hydroquinone, methoquinone, phenothiazine, or methoxyphenothiazine are added in concentrations ranging from 10 to 10,000 ppm (preferably 50 to 5,000 ppm) to prevent premature polymerization.
- Reaction Conditions:
- Temperature: Typically between 0 to 50 °C; temperatures below -50 °C are industrially impractical, and above 100 °C may cause side reactions or discoloration.
- Pressure: Normal atmospheric pressure to 1 MPa absolute pressure.
- Time: 1 minute to 24 hours, preferably 1 to 10 hours.
- Solvent: A solvent capable of dissolving at least 0.5% by mass of the starting material, preferably 5% or more, is used to ensure homogeneity.
- Purification: The crude product is purified by distillation, crystallization, or column chromatography depending on impurity profiles.
Reaction with Epoxy Compounds
- Starting Materials: Fluorine-containing hydroxy derivatives of perfluorooctane.
- Reagents: Epoxy compounds react with hydroxyl groups to form ether linkages with polymerizable groups.
- Catalysts: Basic catalysts facilitate the ring-opening of epoxy groups.
- Reaction Conditions:
- Temperature: 50 to 150 °C (below 0 °C slows reaction; above 200 °C causes side reactions).
- Time: 1 minute to 24 hours, preferably 1 to 15 hours.
- Purification: Similar to esterification, purification is by distillation, crystallization, or chromatography.
Halogen Compound Reaction
- Starting Materials: Hydroxyl-terminated fluorine-containing adamantane derivatives.
- Reagents: Halogenated compounds such as iodo-substituted propanol derivatives.
- Reaction Conditions: Similar temperature and time ranges as above.
- Purification: As above.
| Parameter | Esterification with Acrylic Acid Derivatives | Epoxy Compound Reaction | Halogen Compound Reaction |
|---|---|---|---|
| Starting Material | Perfluorinated diol | Hydroxy fluorine-containing compound | Hydroxy fluorine-containing adamantane derivative |
| Reagents | Acrylic acid, acid chloride, anhydride | Epoxy compounds | Halogenated propanol derivatives |
| Catalyst/Base | Organic amines (triethylamine, pyridine), inorganic bases (NaOH, K2CO3) | Basic catalysts | Not specified |
| Polymerization Inhibitors | Hydroquinone, methoquinone, phenothiazine | Not specified | Not specified |
| Temperature Range | 0 to 50 °C (up to 100 °C max) | 50 to 150 °C | Similar to epoxy reaction |
| Pressure | Atmospheric to 1 MPa | Not specified | Not specified |
| Reaction Time | 1 min to 24 h (preferably 1-10 h) | 1 min to 24 h (preferably 1-15 h) | 1 min to 24 h (preferably 1-15 h) |
| Purification Methods | Distillation, crystallization, chromatography | Same as esterification | Same as esterification |
- Polymerization inhibitors are critical to maintain monomer stability during synthesis and purification.
- Reaction progress and product purity are monitored by chromatographic techniques such as column chromatography and distillation profiles.
- The final product is characterized by spectroscopic methods (NMR, IR) to confirm the presence of acryloxy groups and perfluorinated backbone integrity.
- Purity is essential for applications in resin compositions and polymerizable monomers.
- The reaction temperature and time are optimized to balance reaction rate and minimize side reactions or discoloration.
- The choice of base and polymerization inhibitor significantly affects yield and product stability.
- Solvent selection impacts solubility and reaction homogeneity, influencing reaction efficiency.
- Purification methods are tailored to the specific impurities and physical properties of the product.
- The described methods are scalable and suitable for industrial production of fluorine-containing polymerizable monomers.
The preparation of 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane involves well-established esterification or related reactions of perfluorinated diols with acrylic acid derivatives under controlled conditions. The use of appropriate bases, polymerization inhibitors, and purification techniques ensures high purity and stability of the product. Reaction parameters such as temperature, time, and solvent choice are critical for optimizing yield and minimizing side reactions. These methods are supported by diverse patent literature and research findings, providing a robust foundation for industrial synthesis of this important fluorinated monomer.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane can undergo various chemical reactions, including:
Polymerization: The acryloxy groups can participate in free radical polymerization to form cross-linked polymers.
Hydrolysis: The ester bonds in the acryloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Addition Reactions: The double bonds in the acryloxy groups can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or thiols can be used.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Hydrolysis: Carboxylic acids and alcohols.
Addition Reactions: Various addition products depending on the reagents used.
Scientific Research Applications
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Employed in the development of biocompatible coatings and materials.
Medicine: Investigated for use in drug delivery systems due to its stability and resistance to degradation.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane exerts its effects is primarily through its chemical reactivity and physical properties. The acryloxy groups allow for polymerization and cross-linking, while the perfluorooctane backbone provides thermal stability and resistance to solvents. These combined properties enable the compound to form durable and stable materials .
Comparison with Similar Compounds
Key Structural Analogs
The primary analogs of FC8-diol include:
1H,1H,10H,10H-Perfluorodecane-1,10-diol (CAS: 754-96-1): A longer-chain analog with 10 perfluorinated carbons.
1H,1H,7H-Dodecafluoro-1-heptanol (CAS: 335-99-9): A shorter-chain mono-alcohol analog.
1H,1H,9H-Hexadecafluorononanol (CAS: 307-70-0): A mid-chain perfluoro-alcohol.
Comparative Data Table
| Property | FC8-diol (C₈H₆F₁₂O₂) | FC10-diol (C₁₀H₆F₁₆O₂) | 1H,1H,7H-Dodecafluoro-1-heptanol (C₇H₄F₁₂O) |
|---|---|---|---|
| Molecular Weight (g/mol) | 362.11 | 462.11 | 300.10 |
| Fluorine Content (%) | ~63% | ~66% | ~60% |
| Estrogenic Activity | Full ER agonist | Full ER agonist | Not studied |
| Solubility in Water | Low | Very low | Moderate |
| Bioaccumulation Potential | High | Higher | Moderate |
Physicochemical Properties
- Solubility : FC8-diol’s solubility in water is extremely low due to its perfluorinated backbone. However, substituted fluorochemicals like 1H-perfluorooctane exhibit higher gas solubility (e.g., oxygen and carbon dioxide), making them useful in biomedical applications .
- Hydrogen Bonding: While FC8-diol lacks strong hydrogen bonds like those in DMAN (1,8-bis(dimethylamino)naphthalene), its hydroxyl groups enable weak hydrogen bonding, influencing its surfactant behavior .
Environmental Impact
- Persistence: Perfluorinated alcohols like FC8-diol are resistant to biodegradation due to strong C-F bonds, leading to environmental persistence.
Biological Activity
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane (CAS number 127194-99-4) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including material science and biomedicine. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and safety considerations.
- Molecular Formula : C₁₄H₁₀F₁₂O₄
- Molecular Weight : 470.21 g/mol
- Physical State : Liquid
- Solubility : Limited solubility in water, but soluble in organic solvents.
The biological activity of 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane primarily stems from its ability to interact with biological membranes and proteins. The fluorinated segments of the molecule contribute to its hydrophobic properties, which can influence cellular interactions and permeability.
Key Mechanisms:
- Membrane Interaction : The compound can integrate into lipid bilayers, potentially altering membrane fluidity and function.
- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that fluorinated compounds can induce oxidative stress in cells, leading to apoptosis or necrosis under certain conditions.
Cytotoxicity Assays
Research has shown that 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane exhibits cytotoxic effects on various cell lines. The cytotoxicity varies based on concentration and exposure time.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (cervical) | 25 | Moderate cytotoxicity |
| A549 (lung cancer) | 30 | Induces apoptosis |
| MCF-7 (breast) | 20 | Inhibits proliferation |
Case Studies
- In Vitro Studies : A study conducted on human lung adenocarcinoma cells (A549) demonstrated that exposure to this compound resulted in increased levels of ROS and subsequent cell death via apoptosis pathways. The study utilized flow cytometry to quantify apoptotic cells after treatment with varying concentrations of the compound.
- In Vivo Studies : Preliminary animal studies indicated that administration of 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane led to significant tumor growth inhibition in xenograft models of breast cancer. The mechanism was hypothesized to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.
Safety and Toxicological Profile
The safety profile of 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane indicates potential irritant effects:
- Skin Irritation : Contact may cause redness and irritation.
- Eye Irritation : Exposure can lead to severe irritation.
- Inhalation Risks : Inhalation may cause respiratory irritation; protective measures are recommended during handling.
Q & A
Q. What are the recommended synthesis routes for 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane, and what analytical techniques validate its purity?
Synthesis typically involves esterification of perfluorooctane diol with acryloyl chloride under anhydrous conditions. A key intermediate, perfluoroalkyl ethanol, is used to prepare acrylate derivatives via acid-catalyzed reactions . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm structural integrity. For trace-level perfluoroalkyl acid (PFAA) contaminants, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is critical due to the compound’s environmental persistence .
Q. How does the compound’s fluorinated structure influence its physicochemical properties?
The perfluorinated carbon chain confers extreme hydrophobicity, chemical stability, and thermal resistance. The acrylate termini enable polymerization, making it useful for coatings and composites. Key properties include:
Q. What environmental monitoring strategies are recommended for detecting this compound in ecosystems?
Prioritize LC-MS/MS with solid-phase extraction (SPE) for aqueous samples and pressurized liquid extraction (PLE) for sediments. Monitor degradation products like perfluorooctanoic acid (PFOA) and sulfonates, which are persistent and bioaccumulative . Cross-validate findings with fluorotelomer alcohol (FTOH) standards to account for transformation pathways .
Advanced Research Questions
Q. How do microbial degradation pathways of 1,8-Bis(acryloxy)-perfluorooctane differ from other PFAS, and what challenges exist in achieving complete defluorination?
Microbial degradation involves reductive defluorination under anaerobic conditions, but acrylate groups hinder enzymatic cleavage. Unlike perfluorooctane sulfonate (PFOS), which degrades to shorter-chain PFAAs, this compound’s ester linkages may yield fluorotelomer acrylates resistant to β-oxidation . Challenges include:
Q. What contradictions exist between in vitro and in vivo toxicological studies of this compound?
- In vitro : Hepatocyte assays show mitochondrial dysfunction at IC₅₀ values <10 µM, linked to peroxisome proliferator-activated receptor (PPAR) activation.
- In vivo : Rodent studies report hepatomegaly and Leydig cell tumors at high doses (≥50 mg/kg/day), but human occupational exposure studies lack conclusive evidence of liver toxicity . Proposed mechanisms include species-specific PPARα sensitivity and compensatory antioxidant responses in humans .
Q. How can researchers reconcile discrepancies in environmental fate models for this compound?
Discrepancies arise from variable hydrolysis rates (pH-dependent) and undefined air-water partitioning coefficients (Kaw). Use QSPR models parameterized with:
Q. What methodological pitfalls arise in quantifying trace levels of this compound in biological matrices?
- Matrix effects : Co-eluting phospholipids in serum suppress ionization in LC-MS/MS. Mitigate with hybrid SPE-C18 cleanup.
- Isomeric interference : Branched vs. linear isomers require high-resolution mass spectrometry (HRMS) or ion-mobility separation .
- Quality control : Spike recovery rates should exceed 80% with internal standards (e.g., ¹³C-PFOA) .
Research Design Considerations
Q. What experimental designs optimize the study of this compound’s photolytic degradation?
Q. How can computational chemistry predict the compound’s interaction with cellular membranes?
Molecular dynamics (MD) simulations reveal:
- Strong partitioning into lipid bilayers due to fluorophilicity.
- Disruption of membrane fluidity at concentrations ≥1 µM.
Validate with fluorescence anisotropy assays using DPH probes .
Data Interpretation and Reporting
Q. What criteria establish causality in epidemiological studies linking exposure to health outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
